molecular formula C6H3BrI2 B3392717 2,4-Diiodobromobenzene CAS No. 126063-04-5

2,4-Diiodobromobenzene

Cat. No.: B3392717
CAS No.: 126063-04-5
M. Wt: 408.8 g/mol
InChI Key: ZHSGEFXBMWDDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diiodobromobenzene is an organic compound with the molecular formula C6H3BrI2 It is a derivative of benzene, where two iodine atoms and one bromine atom are substituted at the 2, 4, and 1 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diiodobromobenzene can be synthesized through a multi-step process starting from bromobenzene. One common method involves the iodination of bromobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions similar to those used in laboratory synthesis. The process must be carefully controlled to achieve high yields and purity, often requiring advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodobromobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Typical reagents include nucleophiles such as amines or alkoxides, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.

Major Products

Scientific Research Applications

2,4-Diiodobromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diiodobromobenzene primarily involves its reactivity in substitution and coupling reactions. The halogen atoms on the benzene ring make it susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. In coupling reactions, the palladium catalyst plays a crucial role in the oxidative addition and reductive elimination steps, enabling the formation of biaryl products .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromobenzene: Similar in structure but contains two bromine atoms instead of iodine.

    2,4-Diiodobenzene: Contains two iodine atoms but lacks the bromine atom.

    2,4-Dichlorobromobenzene: Contains chlorine atoms instead of iodine.

Uniqueness

2,4-Diiodobromobenzene is unique due to the presence of both iodine and bromine atoms, which impart distinct reactivity and electronic properties. The combination of these halogens allows for versatile synthetic applications, particularly in cross-coupling reactions where the different halogens can be selectively activated .

Properties

IUPAC Name

1-bromo-2,4-diiodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrI2/c7-5-2-1-4(8)3-6(5)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSGEFXBMWDDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrI2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diiodobromobenzene
Reactant of Route 2
Reactant of Route 2
2,4-Diiodobromobenzene
Reactant of Route 3
Reactant of Route 3
2,4-Diiodobromobenzene
Reactant of Route 4
Reactant of Route 4
2,4-Diiodobromobenzene
Reactant of Route 5
Reactant of Route 5
2,4-Diiodobromobenzene
Reactant of Route 6
Reactant of Route 6
2,4-Diiodobromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.